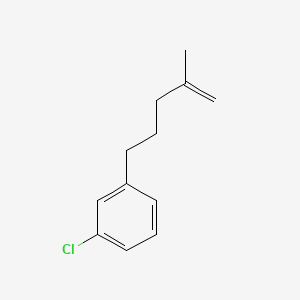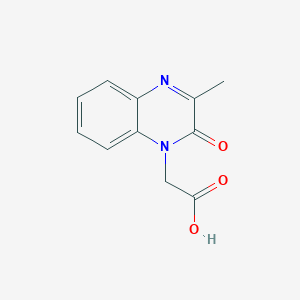
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
説明
“(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is also known by other names such as 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, and 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid .
Synthesis Analysis
The synthesis of “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” and its derivatives has been reported in several studies . For instance, one study synthesized a series of N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide compounds . Another study reported the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives .Molecular Structure Analysis
The InChI code for “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” is 1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5,12H,1,6H2,(H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Synthesis and Biological Activity
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives have been utilized in the synthesis of various compounds with potential therapeutic applications. These derivatives exhibit a range of biological activities:
Non-Steroidal Anti-inflammatory and Analgesic Agents:
- Compounds synthesized from ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates demonstrated promising in vivo anti-inflammatory and analgesic activity. The synthesis process involves several steps, including condensation, cyclisation, and reaction with different alkyl halides. Characterization of the compounds was done using IR, NMR, and mass spectral data, with selected compounds showing notable activity (Wagle, Adhikari, & Kumari, 2008).
Aldose Reductase Inhibitors for Diabetes Complications:
- A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a target for diabetes complications treatment. Most derivatives were potent and selective, with IC50 values ranging from low nanomolar to micromolar levels (Wu et al., 2013).
Antibacterial and Antifungal Agents:
- Compounds synthesized from 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetamides demonstrated in vitro antibacterial activity against various pathogenic strains and antifungal activity against several fungi. The synthesis process involved condensation with phenacyl bromide and dichloroacetone, followed by treatment with secondary amines. The compounds were characterized by IR, NMR, and mass spectral analyses, and some exhibited promising antimicrobial activity (Wagle, Adhikari, & Kumari, 2008).
Anticonvulsant Agents:
- A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were designed and synthesized, with their structures confirmed by elemental analysis and spectral data. Biological screening revealed that some compounds showed high anticonvulsant activities in experimental mice (Ibrahim et al., 2013).
Structure–Activity Relationship Studies:
- The molecule's crystal structure was analyzed, revealing how intermolecular interactions, particularly hydrogen bonds, contribute to its overall structure and potentially its biological activity. This analysis sheds light on the dynamics and charge distribution within the molecule, important factors in its biological interactions (Missioui et al., 2018).
将来の方向性
The future directions for research on “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” could include further exploration of its biological activities and potential applications. For example, given the reported biological activities of quinoxaline derivatives , this compound could be investigated for potential use in the development of new pharmaceuticals or agrochemicals. Additionally, further studies could explore the compound’s physical and chemical properties, its reactivity under various conditions, and its safety profile.
特性
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMDEPZGAWWZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



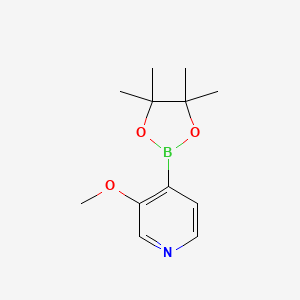
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)
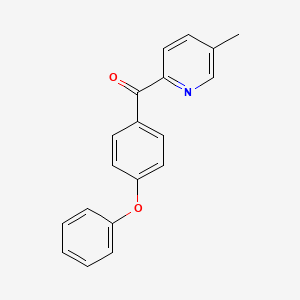
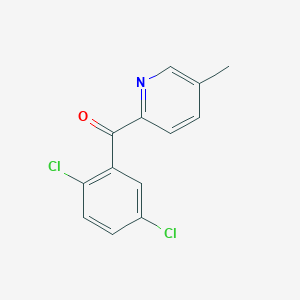
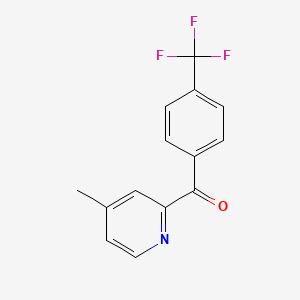
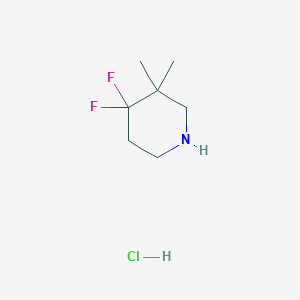
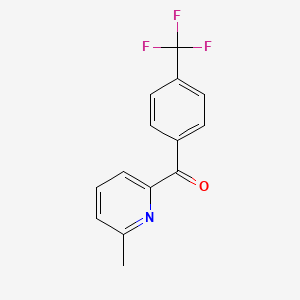
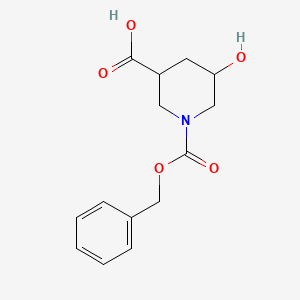
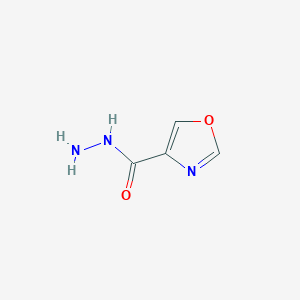
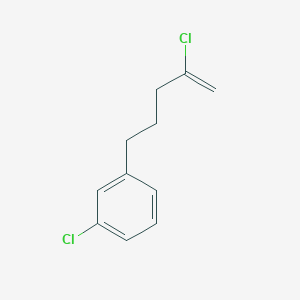
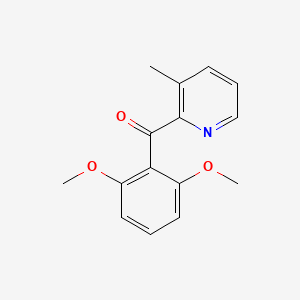
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)
